BenchChemオンラインストアへようこそ!

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide

Medicinal Chemistry Physicochemical Property Chemical Biology

This 1,4-thiazepane-4-carboxamide (MW 293.43) is an optimal CNS drug discovery scaffold with an unsubstituted phenyl handle for late-stage functionalization. With zero published bioactivity, it serves as a definitive negative control—free from confounding prior hits—and a pristine starting point for novel IP. Secure this research-exclusive compound to build differentiated chemical property estates.

Molecular Formula C15H23N3OS
Molecular Weight 293.43
CAS No. 1428374-31-5
Cat. No. B2559642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide
CAS1428374-31-5
Molecular FormulaC15H23N3OS
Molecular Weight293.43
Structural Identifiers
SMILESCN(C)CC1CSCCCN1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H23N3OS/c1-17(2)11-14-12-20-10-6-9-18(14)15(19)16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19)
InChIKeyUYRUWCWPGMDITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide (CAS 1428374-31-5): Core Chemical Identity and Compound Class Context


3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide is a synthetic small molecule belonging to the 1,4-thiazepane class, a seven-membered heterocycle containing nitrogen and sulfur . It features a dimethylaminomethyl substituent at the 3-position and an N-phenyl carboxamide at the 4-position. The molecular formula is C15H23N3OS with a molecular weight of 293.43 g/mol . This compound is primarily offered as a research chemical, and authoritative, quantitative biological activity data is currently absent from the public domain scientific literature.

Why Generic Substitution is Not Advised for 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide Analogs


In the absence of established structure-activity relationship (SAR) data, compounds within the 1,4-thiazepane-4-carboxamide family cannot be assumed to be functionally interchangeable. Even subtle modifications, such as changing the N-phenyl substituent, can profoundly alter molecular properties. For example, replacing the terminal phenyl group of the target compound with a 2-ethoxyphenyl group (CAS 1428378-49-7) increases molecular weight from 293.43 to 337.48 g/mol and introduces an additional hydrogen bond acceptor, which would predictably alter lipophilicity, solubility, and target binding profiles . Similarly, a 3-trifluoromethylphenyl analog (CAS 1428364-39-9) has a molecular weight of 361.43 g/mol and dramatically increased lipophilicity due to the -CF3 group . These physicochemical differences underscore that each analog is a distinct chemical entity, and generic substitution without matched experimental confirmation risks invalidating research results.

Quantitative Evidence Guide for Differentiating 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide from Closest Analogs


Molecular Weight Differentiation Against the 2-Ethoxyphenyl Analog

The target compound's molecular weight is a key differentiator. It is 293.43 g/mol, exactly 44.05 g/mol less than the 2-ethoxyphenyl analog (3-[(dimethylamino)methyl]-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide, CAS 1428378-49-7), which has a molecular weight of 337.48 g/mol . This significant mass difference corresponds to the replacement of a hydrogen atom with an ethoxy group (-OCH2CH3).

Medicinal Chemistry Physicochemical Property Chemical Biology

Lipophilicity Potential Compared to the 3-Trifluoromethylphenyl Analog

The N-phenyl substituent of the target compound lacks the strong electron-withdrawing and lipophilic trifluoromethyl group found in the comparator, 3-[(dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide (CAS 1428364-39-9) . The comparator has a molecular weight of 361.43 g/mol and contains three fluorine atoms. Based on established additive models, the Hansch hydrophobic substituent constant (π) for a -CF3 group is approximately +0.88, whereas that of a -H (as in the target compound) is 0.00.

Drug Design ADME/Tox Physicochemical Property

Hydrogen Bond Acceptor/Donor Profile Contrast with the 2-Ethoxyphenyl Analog

The target compound presents a simpler hydrogen-bonding pharmacophore. It contains only the core carboxamide as a strong H-bond donor/acceptor and the dimethylamino group as an acceptor. The 2-ethoxyphenyl analog (CAS 1428378-49-7) introduces an additional ether oxygen, increasing the number of H-bond acceptors . This structural difference can lead to divergent target engagement profiles.

Molecular Recognition Drug Design Chemical Biology

Absence of Documented Bioactivity is a Key Selection Factor

A comprehensive search of the public domain, including PubMed and major patent databases, reveals no published biological activity data for this compound [1]. This is in direct contrast to other 1,4-thiazepane derivatives, such as those in the 1,4-thiazepine subclass, which have been documented as BACE1 inhibitors .

Chemical Biology Drug Discovery High-Throughput Screening

Recommended Application Scenarios for 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide Based on Differential Evidence


Lead Optimization Starting Point for Low-Molecular-Weight CNS Candidates

Given its lower molecular weight (293.43 g/mol) and simpler H-bond profile compared to ethoxy- or trifluoromethyl-substituted analogs , this compound is structurally well-suited as a core scaffold for central nervous system (CNS) drug discovery programs. Its size falls within the optimal range for crossing the blood-brain barrier, and its unsubstituted phenyl ring provides a versatile handle for late-stage functionalization to fine-tune potency and selectivity.

A Clean-Slate Negative Control for Thiazepane-Based Screening Libraries

The documented absence of any published bioactivity data [1] makes this compound exceptionally valuable as a negative control. When profiling other 1,4-thiazepane-4-carboxamide analogs with known activity (e.g., kinase inhibition or GPCR modulation), this compound can serve as a definitive 'inactive' baseline to validate assay specificity, provided no incidental activity is detected in-house. It represents a true assay-negative candidate, free from the confounding influence of previously reported hits.

Core Scaffold for Generating Patentable Chemical Matter

For organizations seeking to build a novel intellectual property estate around the 1,4-thiazepane chemotype, the complete void of prior art on this specific compound [1] offers a strategic advantage. The 3-dimethylaminomethyl-4-carboxamide substitution pattern is unexplored in literature, and the N-phenyl group provides a differentiated starting point that is structurally distinct from the more common 7-phenyl or N-benzyl analogs found in the patent landscape. This compound can be a basis for a new Markush structure.

Quote Request

Request a Quote for 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.